2-(Isocyanatomethyl)tetrahydrofuran

Vue d'ensemble

Description

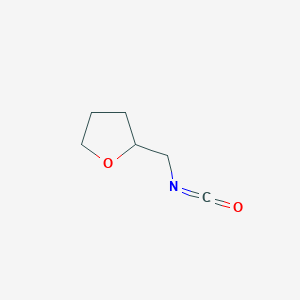

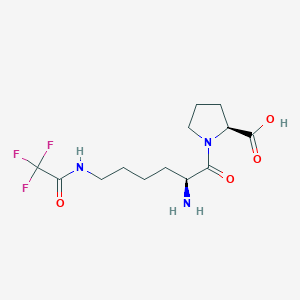

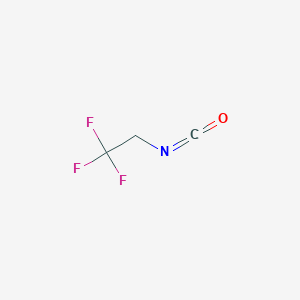

2-(Isocyanatomethyl)tetrahydrofuran is a chemical compound that features an isocyanate group attached to a tetrahydrofuran ring. This structure is of interest due to its potential to undergo various chemical reactions, forming polymers, oligomers, and other heterocyclic compounds.

Synthesis Analysis

The synthesis of compounds related to 2-(Isocyanatomethyl)tetrahydrofuran can involve multicomponent reactions. For instance, isocyanides can react with mercury(II) chloride in dry tetrahydrofuran to produce low molecular weight polymers and oligomers . Additionally, a one-pot synthesis method has been described for the creation of highly functionalized 2-aminofuran derivatives, which involves the reaction of alkyl isocyanides with dialkyl acetylenedicarboxylates and 2-hydroxy-1-aryl-2-(arylamino)ethanones under mild conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Isocyanatomethyl)tetrahydrofuran can be complex and diverse. For example, the reaction between furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates leads to the formation of 2,2′-bifurans and 2-(thiophen-2-yl)furans. The structure of these compounds has been confirmed through single-crystal X-ray analysis, which provides detailed insights into their molecular geometry .

Chemical Reactions Analysis

Isocyanides are versatile reactants that can participate in various chemical reactions. In the presence of mercury(II) chloride, isocyanides without bulky groups can undergo polymerization . Furthermore, isocyanides can be part of multicomponent reactions to synthesize highly functionalized furans, which may involve electrophilic aromatic substitution to introduce chlorine-substituted furan or thiophene rings .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(Isocyanatomethyl)tetrahydrofuran are not detailed in the provided papers, the general behavior of isocyanides in reactions suggests that they are reactive and can form stable heterocyclic structures under the right conditions. The tolerance to various functional groups and the ability to undergo reactions under mild conditions indicate that isocyanides, and by extension, compounds like 2-(Isocyanatomethyl)tetrahydrofuran, may have a range of physical and chemical properties that can be fine-tuned through synthetic chemistry .

Applications De Recherche Scientifique

Renewable Solvent Development

2-Methyl-tetrahydrofuran (2-MeTHF) is derived from renewable resources and is gaining traction as an alternative solvent. Its distinctive physical and chemical properties, such as low miscibility with water, high boiling point, and remarkable stability compared to other cyclic-based solvents, make it suitable for a variety of applications. These include syntheses involving organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials. The promising results and prospects of 2-MeTHF in various synthetic procedures are also supported by its preliminary toxicological assessments, suggesting potential wider applications in pharmaceutical chemistry (Pace et al., 2012).

Synthesis of New Molecules

2-(Isocyanatomethyl)tetrahydrofuran has been involved in the synthesis of new molecules. For instance, a new δ-sugar amino acid was synthesized using a chiral building block derived from catalytic pyrolysis of cellulose. The structure of this tetrahydrofurane amino acid was thoroughly characterized, and its potential in peptidomimetics is being explored due to its isosterism with dipeptide glycine-alanine and the presence of a tetrahydrofurane ring which may confer conformational restrictions (Defant et al., 2011).

Polymer Science

In the realm of polymer science, 2-(Isocyanatomethyl)tetrahydrofuran is used in the homopolymerization of vinyl monomers containing cyano or isocyanato groups. These homopolymers have been characterized for their potential applications in various fields, signifying the versatility of this compound in material sciences (Chappelow et al., 1995).

Analytical Chemistry

2-(Isocyanatomethyl)tetrahydrofuran is also used in analytical methods such as gel permeation chromatography for monitoring reactions like the transesterification reaction in chemoenzymatic synthesis of urethane oil, emphasizing its role in analytical procedures and material development (Bhabhe & Athawale, 1995).

Safety and Hazards

2-(Isocyanatomethyl)tetrahydrofuran is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, and can cause serious eye damage . It is also a respiratory sensitizer .

Propriétés

IUPAC Name |

2-(isocyanatomethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-7-4-6-2-1-3-9-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPJIDFJVZWDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594131 | |

| Record name | 2-(Isocyanatomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isocyanatomethyl)tetrahydrofuran | |

CAS RN |

51998-05-1 | |

| Record name | 2-(Isocyanatomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(isocyanatomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)